molecular formula C21H20N4O2 B4514530 1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide

1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B4514530
M. Wt: 360.4 g/mol
InChI Key: JKZMKTVUZGINCX-UHFFFAOYSA-N
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Description

1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring fused with a pyridine ring, and a piperidine ring attached to a carboxamide group

Preparation Methods

The synthesis of 1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as sodium hydroxide for condensation reactions, and solvents like ethanol or dimethylformamide for various steps.

Mechanism of Action

Comparison with Similar Compounds

1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the quinoline, pyridine, piperidine, and carboxamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-pyridin-2-ylquinoline-4-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c22-20(26)14-8-11-25(12-9-14)21(27)16-13-19(18-7-3-4-10-23-18)24-17-6-2-1-5-15(16)17/h1-7,10,13-14H,8-9,11-12H2,(H2,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZMKTVUZGINCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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